REACTION_CXSMILES
|
CN(C)C=O.[OH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2.N1C=CN=C1.[C:21]([Si:25]([CH3:28])([CH3:27])Cl)([CH3:24])([CH3:23])[CH3:22]>O>[Si:25]([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:28])[CH3:27]
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Name
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|
Quantity
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2.5 L
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Type
|
reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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150.2 g
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Type
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reactant
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Smiles
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OC=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
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114.35 g
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Type
|
reactant
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Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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253.16 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
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2.5 L
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
Stir the mixture at 18° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Charge
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Type
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TEMPERATURE
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Details
|
to maintain an internal temperature at around 20° C
|
Type
|
EXTRACTION
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Details
|
Transfer the mixture to a separating funnel and extract with EA (2×2.5 L)
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Type
|
WASH
|
Details
|
Combine the extracts and wash with water (3×2.5 L) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic solutions over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to a red oil
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Type
|
WASH
|
Details
|
Pass the oil through a silica gel pad and elute with eluent (0% to 30% EA in hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C2C=NNC2=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |